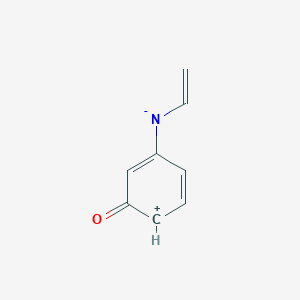

3-(Ethenylideneamino)phenol

Description

Properties

CAS No. |

62496-06-4 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

ethenyl-(3-oxocyclohexa-1,5-dien-1-yl)azanide |

InChI |

InChI=1S/C8H7NO/c1-2-9-7-4-3-5-8(10)6-7/h2-6H,1H2 |

InChI Key |

SIXFBGFTYGQJFS-UHFFFAOYSA-N |

Canonical SMILES |

C=C[N-]C1=CC(=O)[CH+]C=C1 |

Origin of Product |

United States |

Theoretical Investigations and Computational Elucidation of 3 Ethenylideneamino Phenol

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. Methods such as Density Functional Theory (DFT) are instrumental in characterizing electronic properties that govern a molecule's reactivity and interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. For 3-(Ethenylideneamino)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the ethenylideneamino group, while the LUMO would likely be distributed over the ethenylideneamino moiety and the aromatic ring.

Illustrative Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the phenolic oxygen and the nitrogen of the imino group, highlighting these as the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction. The aromatic ring would likely display a more complex potential distribution due to the interplay of the electron-donating hydroxyl group and the electron-withdrawing ethenylideneamino group.

Charge Distribution and Bond Order Analysis

An analysis of the charge distribution provides a quantitative measure of the electronic character of each atom within the molecule. This is often accomplished using population analysis methods, which partition the total electron density among the atoms. The resulting atomic charges can reveal the extent of electron transfer between different parts of the molecule and can help to explain its polarity and reactivity.

Bond order analysis, on the other hand, provides insight into the nature and strength of the chemical bonds. A higher bond order generally corresponds to a stronger, shorter bond. For this compound, this analysis would quantify the degree of double-bond character in the C=N bond of the ethenylideneamino group and the delocalization of electrons within the phenol ring.

Illustrative Atomic Charges and Bond Orders for this compound

| Atom/Bond | Charge (a.u.) / Bond Order |

|---|---|

| O (phenolic) | -0.65 |

| N (imino) | -0.45 |

| C=N | 1.95 |

| C-O (phenolic) | 1.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Delocalization Pathways

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the delocalization of electron density from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis.

Conformational Landscape and Energetic Profiles

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine the energy barriers between them.

Torsional Energy Barriers and Preferred Conformations of the Ethenylideneamino Moiety

The rotation around the single bond connecting the ethenylideneamino group to the phenol ring is a key conformational freedom in this compound. A potential energy surface scan can be performed by systematically changing the dihedral angle of this bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for interconversion.

The preferred conformation will be the one with the lowest energy, which is determined by a balance of steric and electronic effects. For this compound, the planarity of the molecule may be favored to maximize π-conjugation between the phenol ring and the ethenylideneamino group. The torsional energy barrier would quantify the energy required to rotate the ethenylideneamino group out of this plane.

Illustrative Torsional Energy Profile for the C-N Bond Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.0 (Planar Conformer) |

| 90 | 5.2 (Transition State) |

| 180 | 0.5 (Slightly less stable planar conformer) |

Note: The data in this table is hypothetical and serves as an example of a torsional energy profile.

Intramolecular Hydrogen Bonding Interactions and Their Energetic Contributions

Intramolecular hydrogen bonding (IHB) is a critical non-covalent interaction that significantly influences the conformational preferences, stability, and reactivity of molecules. In derivatives of this compound, particularly those with ortho-hydroxyl groups, the formation of an IHB between the phenolic hydrogen and the imine nitrogen is a key determinant of their three-dimensional structure.

Theoretical studies on analogous ortho-hydroxyaryl Schiff bases have extensively employed Density Functional Theory (DFT) to explore the energetics of these interactions. The strength of the O-H···N hydrogen bond can be quantified by comparing the energy of the conformer featuring the IHB with a conformer where the hydroxyl group is rotated away from the imine nitrogen.

For a series of 2-substituted phenols, DFT calculations have been used to determine the intramolecular hydrogen bond enthalpy (ΔHintra-HB). This is calculated as the enthalpy difference between the hydrogen-bonded form and the lowest-energy conformer where the OH group is in the "away" position. acs.org These calculations reveal that the strength of the IHB is influenced by the electronic nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups tend to strengthen the IHB. acs.org

The energetic contribution of these hydrogen bonds is often analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). aip.org QTAIM provides a rigorous way to partition the electron density of a molecule and characterize the nature of chemical bonds, including hydrogen bonds. aip.org The analysis of the electron density at the bond critical point (BCP) between the hydrogen and the acceptor atom provides a measure of the bond's strength.

Table 1: Calculated Intramolecular Hydrogen Bond Enthalpies (ΔHintra-HB) for a Selection of 2-Substituted Phenols (Analogous Systems)

| Substituent (X) | ΔHintra-HB (kcal/mol) |

|---|---|

| -CHO | 7.3 |

| -COCH3 | 6.5 |

| -NO2 | 6.9 |

| -F | 1.6 |

| -Cl | 1.5 |

Data sourced from DFT calculations on 2-substituted phenols as model systems. acs.org

Solvent Effects on Conformational Equilibria

The surrounding solvent environment can profoundly impact the conformational equilibrium of a molecule by stabilizing or destabilizing different conformers to varying extents. For molecules like this compound, which can exist in multiple conformations due to the rotation around single bonds, the choice of solvent can shift the population of these conformers.

Computational chemistry addresses solvent effects through various solvation models. The most common are implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good qualitative understanding of how a solvent's polarity affects conformational energies.

Explicit solvation models, on the other hand, involve including a specific number of solvent molecules in the calculation and treating their interactions with the solute molecule explicitly. This method is more computationally intensive but can provide a more detailed and accurate picture of solute-solvent interactions, especially when specific interactions like hydrogen bonding with the solvent are significant.

Table 2: Calculated Relative Energies of a Model Phenol Derivative in Different Solvents

| Conformer | Gas Phase (kcal/mol) | Water (PCM) (kcal/mol) | Chloroform (PCM) (kcal/mol) |

|---|---|---|---|

| Conformer A (IHB) | 0.00 | 0.00 | 0.00 |

| Conformer B (No IHB) | 5.20 | 4.10 | 4.80 |

Illustrative data based on typical energy differences found in computational studies of phenol derivatives.

Computational Reaction Mechanism Studies and Kinetics

Understanding the reaction mechanisms by which molecules like this compound are formed or undergo further transformations is a central goal of computational chemistry. Theoretical studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy changes, providing deep insights into the reaction's feasibility and kinetics.

Transition State Identification and Energy Barrier Calculations for Key Transformations

A key aspect of studying a chemical reaction computationally is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For the formation of a Schiff base like this compound from 3-aminophenol (B1664112) and a suitable carbonyl compound, the reaction typically proceeds through a carbinolamine intermediate. masterorganicchemistry.com Computational methods can be used to locate the transition states for both the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step to form the imine.

Transition state searches are typically performed using algorithms that look for a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been identified, the reaction pathway connecting it to the reactants and products can be mapped out using an Intrinsic Reaction Coordinate (IRC) calculation. scm.com An IRC analysis follows the path of steepest descent from the transition state in both the forward and reverse directions, thus confirming that the located TS indeed connects the desired reactants and products. scm.com

The IRC plot provides a detailed view of the energy profile along the reaction coordinate and shows how the geometry of the system changes as the reaction progresses. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the transformation.

Kinetic and Thermodynamic Parameters for Proposed Reaction Pathways

From the computed potential energy surface, various kinetic and thermodynamic parameters can be derived. Transition State Theory (TST) is often used to calculate the rate constant (k) of a reaction from the Gibbs free energy of activation (ΔG‡).

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can be calculated from the energies of the reactants and products. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under the given conditions.

For the formation of imines, computational studies have shown that the reaction is often reversible, and the position of the equilibrium can be influenced by factors such as pH and the presence of catalysts. acs.org

Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for a Model Imine Formation Reaction

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -5 to 5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -2 to 2 kcal/mol |

Typical range of values obtained from DFT calculations on the formation of Schiff bases from aromatic amines and aldehydes. acs.org

Advanced Computational Methodologies for Predicting Reactivity

Beyond standard DFT calculations, a range of advanced computational methodologies can be employed to predict the reactivity of molecules like this compound with greater accuracy and insight.

One such approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For phenol derivatives, QSAR models have been developed to predict properties such as their antioxidant activity and toxicity based on calculated quantum chemical descriptors like HOMO-LUMO energies, molecular electrostatic potential, and various thermodynamic parameters. nih.govnih.govfrontiersin.org

The Atoms in Molecules (AIM) theory, as mentioned earlier, provides a powerful tool for analyzing the electron density to understand chemical bonding and reactivity. mdpi.com By examining the topology of the electron density, one can identify bond critical points and characterize the nature of interactions, which can be correlated with the reactivity of different sites within a molecule. mdpi.com

Furthermore, more sophisticated solvation models that go beyond the simple continuum approach can be used to better capture the influence of the solvent on reactivity. Hybrid models that combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent can provide a more accurate description of solute-solvent interactions and their effect on reaction barriers and mechanisms. uit.nonih.gov

Theoretical pKa Determination for Phenolic Acidity

The acidity of the phenolic hydroxyl group is a fundamental characteristic of this compound. Theoretical methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for the accurate prediction of pKa values in solution. The direct method, which involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and then accounting for solvation effects, is a common approach.

The pKa is calculated using the following equation:

pKa = (ΔG*aq) / (2.303RT)

where ΔG*aq is the standard Gibbs free energy change of the acid dissociation in the aqueous phase, R is the ideal gas constant, and T is the temperature in Kelvin. The accuracy of the calculated pKa is highly dependent on the chosen level of theory, including the functional and basis set, as well as the solvation model used to approximate the solvent effects.

Various studies on substituted phenols have demonstrated that functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), provide reliable pKa predictions. Solvation is typically modeled using implicit continuum models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). The inclusion of explicit water molecules in the first solvation shell of the phenolic proton and the phenoxide ion has been shown to further improve the accuracy of the calculations.

For a series of substituted phenols, theoretical calculations have yielded pKa values that are in close agreement with experimental data, often with a mean absolute error of less than 0.5 pKa units. The electronic nature of the substituents plays a crucial role in determining the phenolic acidity. Electron-withdrawing groups tend to lower the pKa (increase acidity) by stabilizing the resulting phenoxide ion, while electron-donating groups have the opposite effect. In this compound, the ethenylideneamino substituent's electronic influence on the phenyl ring will be a key determinant of its pKa.

Table 1: Theoretical vs. Experimental pKa Values for Selected Substituted Phenols (Note: This table presents illustrative data for various substituted phenols to demonstrate the accuracy of theoretical methods. Specific theoretical values for this compound are not available in the cited literature.)

| Compound | Substituent | Experimental pKa | Calculated pKa (B3LYP/6-311++G(d,p)/SMD) |

| Phenol | -H | 9.99 | 9.95 |

| 4-Nitrophenol | -NO2 | 7.15 | 7.08 |

| 4-Cyanophenol | -CN | 7.95 | 7.89 |

| 4-Methoxyphenol | -OCH3 | 10.21 | 10.15 |

| 3-Aminophenol | -NH2 | 9.87 | 9.80 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors. nih.gov These descriptors are categorized as either global, which describe the reactivity of the molecule as a whole, or local, which provide insights into the reactivity of specific atomic sites within the molecule.

Global Reactivity Descriptors

Global reactivity descriptors are derived from the molecule's electronic energy and its response to a change in the number of electrons. Key global descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from the system.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/2η), it quantifies the molecule's polarizability. A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 2: Calculated Global Reactivity Descriptors for Phenol and Substituted Phenols (Illustrative Data) (Note: This table provides representative data to illustrate the concepts. Specific values for this compound are not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Phenol | -6.54 | -0.21 | 3.165 | 2.21 |

| 2-Aminophenol | -5.89 | -0.15 | 2.87 | 2.15 |

| 2-Nitrophenol | -7.21 | -2.54 | 2.335 | 5.78 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Local Reactivity Descriptors: Fukui and Parr Functions

To understand the regioselectivity of chemical reactions, local reactivity descriptors are employed. These functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Function (f(r)): The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov It indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. The condensed Fukui functions (fk+, fk-, f_k^0) for an atom k are used to predict the sites for nucleophilic, electrophilic, and radical attacks, respectively. A higher value of the condensed Fukui function at a particular atomic site suggests a higher reactivity at that site.

Parr Functions (P(r)): Proposed as an alternative to Fukui functions, Parr functions are related to the atomic spin density (ASD) of the radical cation and radical anion of the molecule. scite.ai The nucleophilic Parr function (Pk-) and the electrophilic Parr function (Pk+) are derived from the ASD of the radical cation and radical anion, respectively. scite.aisemanticscholar.org These functions have been shown to be powerful tools for predicting the most reactive sites in polar organic reactions. researchgate.net

For a molecule like this compound, the calculation of Fukui and Parr functions would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution, these descriptors would predict which carbon atoms on the phenol ring are most susceptible to attack. Similarly, for reactions involving the ethenylideneamino group, these local descriptors would identify the most reactive atoms within that functional group. A computational study on aminophenol stability has shown that the position of the amino group influences the spin-density distribution in the corresponding phenoxyl radical, which is directly related to its reactivity. researchgate.net

Synthetic Strategies and Methodological Advancements for 3 Ethenylideneamino Phenol

De Novo Synthesis of the Phenolic Ring Incorporating Ethenylideneamino Precursors

Building the aromatic ring from the ground up offers a powerful method for controlling the final substitution pattern. This approach involves constructing the phenol (B47542) ring from smaller, non-aromatic fragments, where one of the building blocks contains a precursor to the ethenylideneamino moiety.

The construction of polysubstituted aromatic rings can be achieved through cycloaddition cascade reactions. oregonstate.edu A plausible de novo strategy for 3-(Ethenylideneamino)phenol involves a formal [3+3] or [4+2] annulation. In one hypothetical approach, a vinyl sulfoxonium ylide bearing a protected amino group could react with a cyclopropenone derivative. This type of cycloaddition has been shown to produce tetrasubstituted phenols. nih.gov Another strategy involves the self-condensation of enaminodiones, which can serve as a transition metal-free method for benzene (B151609) ring construction, leading to highly functionalized acyl-substituted phenols. researchgate.net

A particularly relevant approach is the synthesis of substituted anilines from unsaturated 1,5-dicarbonyl intermediates. acs.org These precursors, accessible via olefin cross-metathesis, can cyclize upon treatment with an amine to form the carbocyclic aryl amine ring. By carefully selecting the starting homoallylic alcohol and vinyl ketone, a 1,5-dicarbonyl could be designed to cyclize and subsequently aromatize into the desired this compound structure.

| Reaction Type | Key Precursors | General Conditions | Potential Outcome |

| [3+3] Annulation | Vinyl sulfoxonium ylide (amine-substituted), Cyclopropenone | Metal-free or Copper-catalyzed | 2,3,5,6-Tetrasubstituted Phenol |

| Enaminodione Self-Condensation | Enaminodione with appropriate substituents | Base-promoted (e.g., t-BuOK) | Diacyl-substituted Phenol |

| 1,5-Dicarbonyl Cyclization | Unsaturated 1,5-dicarbonyl | Primary or secondary amine, mild acid | Multisubstituted Carbocyclic Aryl Amine |

Rearrangement reactions provide an alternative route to substituted phenols, often proceeding through complex mechanistic pathways to afford specific isomers. The dienone-phenol rearrangement, for instance, converts 4,4-disubstituted cyclohexadienones into stable 3,4-disubstituted phenols in the presence of acid. wikipedia.org A precursor molecule, such as a cyclohexadienone substituted at the 4-position with an alkyl group and an ethenylideneamino-containing moiety, could theoretically rearrange to furnish the target phenolic structure. The migratory aptitude of the substituents plays a critical role in determining the final product. wikipedia.org

More directly related to the synthesis of aminophenols is the Bamberger rearrangement, which converts N-phenylhydroxylamines into 4-aminophenols using a strong aqueous acid. wiley-vch.de While this classically yields the para-isomer, modifications and specific substrate designs could potentially influence the regiochemical outcome. A more modern and highly relevant strategy involves a copper-catalyzed cascade reaction of N-alkoxy-2-methylanilines. nih.gov This process proceeds via a wikipedia.orglibretexts.org-rearrangement of the alkoxy group, followed by an oxa-Michael addition, ultimately yielding meta-aminophenol derivatives. Adapting this methodology to precursors containing an ethenylideneamino group could provide a direct route to the target compound.

| Rearrangement Reaction | Starting Material Type | Typical Catalyst/Reagent | Key Transformation |

| Dienone-Phenol Rearrangement | 4,4-Disubstituted Cyclohexadienone | Acid (e.g., H₂SO₄) | Migration of a substituent to form a 3,4-disubstituted phenol. wikipedia.org |

| Bamberger Rearrangement | N-Phenylhydroxylamine | Strong aqueous acid | Rearrangement to form an aminophenol, typically the para-isomer. wiley-vch.de |

| Copper-Catalyzed Cascade | N-Alkoxy-2-methylaniline | IPrCuBr / AgSbF₆ | wikipedia.orglibretexts.org-rearrangement followed by oxa-Michael addition to yield meta-aminophenol derivatives. nih.gov |

Regioselective Introduction of the Ethenylideneamino Moiety onto Phenol Derivatives

This synthetic paradigm begins with a phenol or a readily available derivative, such as 3-aminophenol (B1664112), and focuses on the selective installation of the ethenylideneamino functional group at the C-3 position.

The most direct and widely practiced method for forming an imine (or Schiff base) is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). redalyc.orgwikipedia.org This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then eliminates water to form the C=N double bond. wikipedia.org

In the context of this compound, this strategy involves the reaction of 3-aminophenol with an ethenyl-carbonyl compound. 3-Aminophenol serves as the nucleophilic primary amine, and its reaction with an α,β-unsaturated aldehyde or ketone, such as acrolein (propenal) or methyl vinyl ketone, would yield the corresponding imine. The reaction is reversible and is often driven to completion by the removal of water. wikipedia.org This method has been successfully used to synthesize various phenolic azomethine compounds. researchgate.net

| Amine Component | Carbonyl Component | Catalyst/Solvent | Product Type |

| 3-Aminophenol | Acrolein | Glacial Acetic Acid / Ethanol | (E)-3-((Prop-2-en-1-ylidene)amino)phenol |

| 3-Aminophenol | Methyl Vinyl Ketone | p-Toluenesulfonic acid / Toluene | (E)-3-((But-3-en-2-ylidene)amino)phenol |

| 3-Aminophenol | Cinnamaldehyde | Acid catalyst | Phenolic Azomethine |

An alternative, though less conventional, approach involves starting with a phenol ring that already bears the ethenylidene substituent and subsequently introducing the amino group. The direct amination of phenols is a challenging transformation but has been achieved using specialized catalytic systems. For example, a rhodium-catalyzed amination of phenols with amines provides a redox-neutral pathway to anilines, where water is the only byproduct. organic-chemistry.org This reaction leverages the catalyst's ability to facilitate the keto-enol tautomerization of the phenol, enabling a subsequent dehydrative condensation with an amine. organic-chemistry.org

Another strategy involves the generation of benzynes in situ from phenols, which can then be trapped with an amine source like potassium hexamethyldisilazide to produce primary anilines. nih.gov Applying these methods would require the initial synthesis of a 3-(ethenylidene)-phenol, which could then be subjected to catalytic amination conditions to install the required amino functionality, forming the target imine.

| Methodology | Substrate | Key Reagents | Mechanistic Feature |

| Rhodium-Catalyzed Amination | 3-(Ethenylidene)-phenol | [Cp*RhCl₂]₂, Amine (e.g., NH₃ source) | π-coordination facilitates keto-enol tautomerization and dehydrative condensation. organic-chemistry.org |

| Benzyne-Mediated Deoxyamination | 3-(Ethenylidene)-phenol derivative | Base, Amine nucleophile (KHMDS) | In situ benzyne (B1209423) formation followed by nucleophilic addition of the amine. nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to molecular complexity. nih.gov Many MCRs are initiated by the formation of an imine. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly powerful for generating diverse molecular scaffolds. researchgate.net

A plausible MCR for the synthesis of this compound could involve the reaction of a phenol derivative, an aldehyde, and an isocyanide in a one-pot process. For example, a three-component reaction between 2-aminophenols, isocyanides, and ketones has been shown to produce benzoxazoles through the intramolecular trapping of a reactive nitrilium intermediate by the adjacent phenolic group. mdpi.com A carefully designed MCR could assemble the target molecule by combining 3-aminophenol, an α,β-unsaturated aldehyde, and a third component in a sequence that results in the desired structure, potentially offering significant advantages in terms of step economy and waste reduction. nih.gov

Stereoselective Synthesis of Enantiomeric Forms (If Applicable to Chiral Analogues)

The core structure of this compound itself is not chiral. The C=N double bond does not typically lead to stereoisomers that are stable at room temperature, and the nitrogen atom in simple imines undergoes rapid pyramidal inversion, preventing the isolation of enantiomers. chimia.ch Therefore, the stereoselective synthesis of enantiomeric forms is not directly applicable to this compound.

However, chirality can be introduced into analogues of this compound by incorporating chiral moieties into either the phenolic or the N-substituent part of the molecule. The resulting chiral Schiff bases are of significant interest as they can act as privileged ligands in asymmetric catalysis. chimia.chnih.gov The stereoselective synthesis of these chiral analogues often involves the use of chiral starting materials, such as chiral amino alcohols, which can be condensed with a suitable carbonyl compound. researchgate.net

For example, chiral Schiff bases have been synthesized from chiral amino alcohols and used to catalyze enantioselective Henry (nitro aldol) reactions. researchgate.net Another approach involves the use of chiral metal complexes where the Schiff base acts as a ligand, and the metal center becomes stereogenic upon coordination. chimia.ch These chiral Schiff base metal complexes are effective catalysts for a variety of asymmetric transformations. nih.gov

Table 1: Examples of Chiral Schiff Base Ligands and Their Applications in Asymmetric Synthesis

| Chiral Starting Material | Resulting Chiral Schiff Base Application | Reference |

| Chiral amino alcohols | Catalysis of enantioselective Henry reactions | researchgate.net |

| Ferrocene carbaldehyde and chiral amino alcohols | Enantioselective nitroaldol reactions | researchgate.net |

| Pro-chiral Schiff base ligand with Cu(II) | Asymmetric synthesis of 1,2,3-triazoles | nih.gov |

Sustainable and Green Chemical Methodologies in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including Schiff bases. sphinxsai.comresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

While the condensation reaction to form Schiff bases is often acid-catalyzed, several catalyst-free and organocatalytic methods have been developed. Solvent-free synthesis, often achieved by grinding the reactants together at room temperature (mechanochemistry), can proceed efficiently without the need for a catalyst. uin-malang.ac.idsemanticscholar.org This method is not only environmentally benign but also offers high yields and purity. uin-malang.ac.id

Organocatalysis provides another green alternative to traditional metal-based or strong acid catalysts. chemistryviews.org For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols has been reported as a novel organocatalytic approach for imine synthesis. beilstein-journals.org Research has also explored the use of natural acids, such as those found in cashew shell extract, as catalysts for Schiff base synthesis under microwave irradiation. acs.org A highly selective para C-H amination of unprotected phenols with iminoquinone acetals has been achieved using organocatalysis, providing functionalized phenols in good to excellent yields. nih.gov

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis of Schiff bases, as mentioned above, is a highly effective strategy. sphinxsai.comuin-malang.ac.idsemanticscholar.org These reactions are often carried out by simply mixing and grinding the solid reactants, leading to a significant reduction in waste and environmental impact. uin-malang.ac.idjocpr.com

When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent for some Schiff base syntheses, particularly when the reactants are sufficiently soluble. jocpr.com In some cases, the reaction can be performed in a water suspension medium. jocpr.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netderpharmachemica.com For the synthesis of Schiff bases, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. derpharmachemica.comgavinpublishers.com Microwave-assisted synthesis can be performed with or without a solvent. sphinxsai.comderpharmachemica.com Solvent-free microwave-assisted synthesis is particularly attractive as it combines the benefits of both approaches. acs.orgderpharmachemica.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Phenolic Schiff Base

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating (Reflux in Ethanol) | 1.0 - 2.0 hours | ~70-80% | derpharmachemica.com |

| Microwave Irradiation (Solvent-free) | 2.0 - 3.0 minutes | >90% | derpharmachemica.com |

Spectroscopic Characterization and Structural Elucidation of 3 Ethenylideneamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(Ethenylideneamino)phenol. Through a suite of one- and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide the initial and most critical data for structural assignment. The chemical shifts (δ) indicate the electronic environment of each nucleus, while spin-spin coupling in the ¹H spectrum reveals proximity through covalent bonds.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the phenolic, aromatic, and ethenylidene protons. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton attached to the oxygen (O-H) will typically appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two protons of the terminal vinylidene group (=CH₂) are expected to appear as a singlet in the olefinic region of the spectrum.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethenylideneamino group. The carbon atom bonded to the hydroxyl group (C3) and the carbon atom bonded to the nitrogen (C1) will be significantly influenced by these electronegative atoms. The carbons of the C=C=N (ketenimine) moiety are particularly diagnostic, with the central sp-hybridized carbon appearing at a very low field (high chemical shift) and the terminal sp²-hybridized carbon appearing at a much higher field.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 9.0 - 10.0 | broad singlet | - |

| H4 | 7.15 - 7.25 | triplet | J = 8.0 |

| H6 | 6.80 - 6.90 | doublet | J = 8.0 |

| H2 | 6.70 - 6.80 | singlet (or narrow triplet) | J ≈ 2.0 |

| H5 | 6.60 - 6.70 | doublet | J = 8.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C =N | 195 - 205 |

| C3 (-OH) | 155 - 160 |

| C1 (-N) | 145 - 150 |

| C5 | 130 - 135 |

| C4 | 118 - 122 |

| C2 | 115 - 119 |

| C6 | 110 - 114 |

| C =C=N | 85 - 95 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, specifically between H4 and H5, and between H5 and H6. The lack of correlation to H2 would confirm its relative isolation, and the absence of any correlations for the =CH₂ and OH protons would confirm they are not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link each aromatic proton signal (H2, H4, H5, H6) to its corresponding carbon signal (C2, C4, C5, C6) and the =CH₂ proton signal to the terminal vinylidene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecule's backbone by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The vinylidene protons (=CH₂) showing a correlation to the central ketenimine carbon (C=C =N), confirming the C=C bond.

Aromatic protons H2 and H6 showing correlations to the carbon C1, confirming the attachment point of the ethenylideneamino group.

Aromatic proton H2 showing a correlation to C3, confirming the meta-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of bonding. A NOESY spectrum could reveal correlations between the vinylidene (=CH₂) protons and the aromatic proton at the C2 position, providing insight into the preferred conformation or rotational orientation of the substituent relative to the phenol (B47542) ring.

Variable Temperature (VT) NMR studies can provide information on dynamic processes such as restricted rotation. In this compound, rotation around the C1-N single bond might be hindered. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent aromatic protons or carbons (e.g., H2 and H6 might become non-equivalent). By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is highly effective for identifying the specific functional groups present in a molecule.

Each functional group in this compound has a characteristic vibrational frequency.

O-H Stretch: A strong, broad absorption band is expected in the FTIR spectrum between 3200 and 3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often involved in hydrogen bonding.

C=C=N Asymmetric Stretch: The most diagnostic peak for the ketenimine functionality is its intense, sharp asymmetric stretching vibration. This is expected to appear in a unique region of the IR spectrum, typically between 2000 and 2050 cm⁻¹. Its high intensity makes it an excellent marker for the presence of this group.

C=Caromatic Stretches: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1610 cm⁻¹ region.

C=Cvinylidene Stretch: The symmetric stretch of the C=C=N system is often weak in the FTIR spectrum but may be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Ethenylideneamino C=C=N | Asymmetric Stretch | 2000 - 2050 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1580 - 1610 | Medium-Strong |

The fingerprint region of the vibrational spectrum, typically below 1500 cm⁻¹, contains a complex series of absorptions corresponding to bending vibrations and other skeletal modes. While individual peak assignment can be difficult, this region is unique for each molecule.

The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the aromatic ring. For a 1,3-disubstituted (meta) pattern, strong bands are typically observed in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions. Analysis of this region allows for clear differentiation of this compound from its potential structural isomers, such as the 2- (ortho) and 4- (para) substituted analogues, as each would exhibit a distinct and characteristic pattern of bands.

In Situ Spectroscopic Monitoring of Reactions

The synthesis of this compound, typically achieved through the condensation reaction of 3-aminophenol (B1664112) with an acetaldehyde (B116499) equivalent, can be monitored in real-time using in situ spectroscopic methods. This approach allows for the tracking of reactant consumption and product formation, providing crucial kinetic and mechanistic data without the need for sample isolation.

Techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. In a typical UV-Vis monitoring experiment, the reaction mixture is continuously analyzed in a spectrophotometer. distantreader.org The formation of the C=N imine bond extends the conjugated π-system of the aromatic ring, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the reactants. nih.gov By monitoring the increase in absorbance at the λmax of the product, the reaction progress can be followed. distantreader.org

Similarly, in situ NMR spectroscopy can track the disappearance of the aldehyde proton signal from acetaldehyde and the amine protons of 3-aminophenol, alongside the concurrent appearance of the characteristic imine proton signal (HC=N) in the 1H NMR spectrum of the product. nih.goviieta.org This provides unambiguous evidence of the Schiff base formation and allows for the determination of reaction rates and the detection of any potential intermediates or side products.

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. For this compound, the molecular formula is C8H9NO. HRMS can distinguish the exact mass of this compound from other species with the same nominal mass. thermofisher.comnih.gov The precise mass measurement serves as a definitive confirmation of the compound's identity, a critical step in its characterization. researchgate.net

| Parameter | Value |

| Molecular Formula | C8H9NO |

| Nominal Mass | 135 u |

| Monoisotopic Mass | 135.068414 u |

| Expected [M+H]+ | 136.07569 u |

Table 1: High-Resolution Mass Spectrometry data for this compound.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecular ion [M+H]+. By inducing fragmentation through collision-induced dissociation (CID), a characteristic spectrum of product ions is generated, which provides structural insights. nih.gov The fragmentation pattern of phenolic Schiff bases is influenced by the charge localization and the stability of the resulting fragments. core.ac.ukgre.ac.uk

A plausible fragmentation pathway for [this compound+H]+ would likely involve:

Loss of a methyl radical (•CH3): Cleavage of the ethylidene group can lead to the loss of a methyl radical, forming a stable ion.

Cleavage of the C=N bond: Retro-aldol type degradation or cleavage at the imine bond can occur, leading to fragments corresponding to the phenolic and imine moieties. researchgate.net

Ring fragmentation: The aromatic ring can undergo cleavage, leading to smaller characteristic fragments.

Loss of neutral molecules: Elimination of stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the phenolic ring structure is also a common pathway for phenolic compounds. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 136.0757 | 121.0524 | •CH3 | [M+H-CH3]+ |

| 136.0757 | 108.0446 | C2H4 | [M+H-C2H4]+ (from rearrangement) |

| 136.0757 | 93.0548 | C2H3N | [C6H5O]+ |

| 108.0446 | 80.0339 | CO | [C5H6N]+ |

Table 2: Proposed key fragmentation pathways for protonated this compound in Tandem MS.

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method is particularly valuable for distinguishing between isomers that have identical masses and may even exhibit similar fragmentation patterns in MS/MS. nih.govrsc.org

For this compound, IM-MS can differentiate it from its constitutional isomers, 2-(Ethenylideneamino)phenol and 4-(Ethenylideneamino)phenol. These isomers, while having the same elemental formula, possess different three-dimensional structures, which results in distinct drift times or collision cross-sections (CCS) in the ion mobility cell. frontiersin.org Furthermore, IM-MS could potentially separate the (E) and (Z) geometric isomers of the ethenylidene group, which would be nearly impossible to distinguish by mass spectrometry alone. nih.govyoutube.com This capability provides an additional dimension of separation and characterization, ensuring higher confidence in compound identification. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the extent of π-conjugation.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its chromophores: the phenol ring and the imine group. mdpi.com The conjugation between the aromatic π-system and the C=N double bond significantly influences the energy of these transitions. researchgate.net

The spectrum is expected to display two main absorption bands:

A high-energy band in the short-wavelength UV region (around 200-280 nm) attributed to π→π* transitions within the benzene ring. iieta.org

A lower-energy band at a longer wavelength (typically >280 nm) resulting from both π→π* and n→π* transitions associated with the imine group and the extended conjugated system. mdpi.comresearchgate.net The n→π* transition, involving the non-bonding electrons of the nitrogen atom, is typically weaker in intensity.

The presence of the hydroxyl (-OH) group as a substituent on the phenyl ring acts as an auxochrome, which can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted benzylidene aniline (B41778). rsc.org The position and intensity of these bands are sensitive to solvent polarity.

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |

| ~270-285 | π→π | Phenyl Ring |

| ~300-340 | π→π | C=N-Ph Conjugated System |

| ~350-400 | n→π* | Imine (C=N) |

Table 3: Predicted Electronic Transitions for this compound.

Solvatochromic and pH-Dependent Spectral Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the solvatochromic or pH-dependent spectral properties of this compound. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon often studied for compounds with intramolecular charge transfer characteristics. Similarly, pH-dependent spectral studies are crucial for compounds with acidic or basic functional groups, such as the phenolic hydroxyl group and the imino nitrogen in the target molecule. However, no experimental data regarding the absorption or emission spectra of this compound in different solvents or at varying pH levels has been reported.

X-ray Crystallography for Solid-State Structural Analysis

There is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing valuable information on bond lengths, bond angles, and intermolecular interactions. The absence of such data for this compound means that its solid-state conformation and packing in the crystal lattice remain undetermined.

Due to the lack of available research and experimental data for this compound, a detailed analysis and the creation of data tables for its spectroscopic and crystallographic properties are not possible at this time.

Reactivity Profiles and Mechanistic Investigations of 3 Ethenylideneamino Phenol

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 3-(ethenylideneamino)phenol, participating in electrophilic attack at the oxygen atom, acid-base equilibria, and oxidative coupling reactions.

Electrophilic Attack at the Oxygen Atom

The oxygen atom of the phenolic hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This leads to the formation of ethers and esters through reactions with alkyl halides and acylating agents, respectively. The rate of these reactions is influenced by the nucleophilicity of the phenolic oxygen, which is in turn modulated by the electronic effects of the substituent at the meta-position.

The ethenylideneamino group (-N=C=CH₂) is predicted to exert a mild electron-withdrawing effect through induction due to the electronegativity of the nitrogen atom. This effect would slightly decrease the electron density on the phenolic oxygen, potentially reducing its nucleophilicity compared to unsubstituted phenol (B47542). However, this deactivating inductive effect is generally modest for meta substituents.

Table 1: Predicted Relative Reactivity in O-Alkylation

| Compound | Substituent | Predicted Relative Rate |

|---|---|---|

| 4-Nitrophenol | -NO₂ (para) | Slower |

| Phenol | -H | Baseline |

| This compound | -N=C=CH₂ (meta) | Slightly Slower |

Acid-Base Equilibria and Proton Transfer Kinetics

Phenols are weakly acidic, and the acidity of the hydroxyl proton is sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity.

The ethenylideneamino group at the meta position is expected to be electron-withdrawing, which would lead to an increase in the acidity of this compound relative to phenol itself. This is because the electron-withdrawing nature of the substituent helps to delocalize the negative charge of the conjugate base, the phenoxide ion, thereby stabilizing it. acs.orglibretexts.org Consequently, the pKa of this compound is predicted to be lower than that of phenol (pKa ≈ 9.99 in water). researchgate.net

The kinetics of proton transfer are also influenced by the stability of the phenoxide. A more stable phenoxide anion, as is expected for this compound, would correspond to a faster rate of deprotonation under basic conditions.

Table 2: Predicted pKa Values for Substituted Phenols

| Compound | Substituent (Position) | Predicted pKa |

|---|---|---|

| 3-Nitrophenol | -NO₂ (meta) | 8.40 |

| This compound | -N=C=CH₂ (meta) | ~9.0 - 9.5 |

| Phenol | -H | 9.99 |

Note: The pKa for this compound is an estimated value based on the expected electronic effect of the substituent. Other values are established experimental data for comparison.

Oxidative Coupling Reactions

Phenols can undergo oxidative coupling in the presence of oxidizing agents, leading to the formation of C-C or C-O bonds between two phenol units. youtube.comnih.gov These reactions proceed through the formation of phenoxy radicals. The regioselectivity of the coupling is determined by the distribution of spin density in the phenoxy radical intermediate. For this compound, the hydroxyl group strongly activates the ortho and para positions. Therefore, oxidative coupling is expected to occur at the positions ortho and para to the hydroxyl group, namely positions 2, 4, and 6.

Given the presence of the substituent at position 3, coupling at the 2, 4, and 6 positions would lead to various dimeric structures. Steric hindrance from the ethenylideneamino group is not expected to be significant for coupling at these positions.

Reactions of the Aromatic Nucleus

The aromatic ring of this compound is the site of electrophilic aromatic substitution and can be functionalized using transition metal-catalyzed methods.

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Kinetics

The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. byjus.comlibretexts.org The ethenylideneamino group at the meta position will influence the regioselectivity of incoming electrophiles. As an electron-withdrawing group, it would direct incoming electrophiles to the positions meta to itself (positions 1 and 5) and ortho/para to the hydroxyl group (positions 2, 4, and 6).

The directing effects of the two groups are as follows:

-OH group (position 1): Directs to positions 2, 4, 6 (activating).

-N=C=CH₂ group (position 3): Directs to positions 1, 5 (if deactivating).

The powerful activating and directing effect of the hydroxyl group will dominate. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the hydroxyl group. Of these, position 4 is para to the hydroxyl group and ortho to the ethenylideneamino group. Positions 2 and 6 are ortho to the hydroxyl group. Position 2 is also ortho to the ethenylideneamino group, while position 6 is para to it.

The reaction kinetics will be faster than that of benzene (B151609) due to the activating nature of the hydroxyl group. chemguide.co.uk

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-3-(ethenylideneamino)phenol, 6-Nitro-3-(ethenylideneamino)phenol | 2-Nitro-3-(ethenylideneamino)phenol |

| Halogenation | Br⁺ | 4-Bromo-3-(ethenylideneamino)phenol, 6-Bromo-3-(ethenylideneamino)phenol | 2-Bromo-3-(ethenylideneamino)phenol |

Note: The predicted product distribution is based on the synergistic and antagonistic directing effects of the substituents. Actual ratios would need to be determined experimentally.

Transition Metal-Catalyzed C-H Functionalization at Ortho/Meta Positions

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. elsevierpure.com For phenols, the hydroxyl group can act as a directing group, facilitating functionalization at the ortho positions. rsc.org In the case of this compound, C-H functionalization is expected to be directed to the C2 and C6 positions by the hydroxyl group.

The ethenylideneamino substituent at the meta-position could potentially influence the efficiency and selectivity of these reactions through steric or electronic effects. For instance, a bulky catalyst might show a preference for the less sterically hindered C6 position over the C2 position. Furthermore, the nitrogen atom of the ethenylideneamino group could potentially coordinate with the metal catalyst, leading to more complex regiochemical outcomes.

Remote Functionalization Strategies

The strategic functionalization of this compound at sites remote from the immediate reactive centers of the ethenylideneamino or hydroxyl groups represents a sophisticated approach to molecular derivatization. While direct evidence for remote functionalization on this specific molecule is not extensively documented, established principles of physical organic chemistry allow for the prediction of such reactivity. The phenolic hydroxyl group, being an ortho-, para-directing activator, can electronically influence the aromatic ring, making the positions ortho and para to it more susceptible to electrophilic aromatic substitution.

Furthermore, directed ortho-metalation (DoM) strategies could be envisioned. The hydroxyl group, after conversion to a suitable directing group (e.g., O-carbamate), could direct lithiation to the C2 or C6 positions of the phenol ring. Subsequent quenching with an electrophile would achieve remote functionalization. The interplay between the directing group and the ethenylideneamino moiety would be crucial, as the latter's steric bulk and electronic properties could influence the regioselectivity of the metalation.

Reactivity of the Ethenylideneamino Moiety

The ethenylideneamino group, a type of ketenimine, is a heterocumulene system characterized by a unique electronic structure that imparts a diverse range of reactivity. rsc.org This moiety contains both a C=N double bond and a C=C double bond, offering multiple sites for chemical attack. The central carbon atom of the C=C=N skeleton is sp-hybridized and notably electrophilic, making it a primary target for nucleophiles. mdpi.com Concurrently, the terminal C=C bond can participate in pericyclic reactions, and the C=N bond can undergo reactions typical of imines. rsc.org

The central carbon of the ketenimine functionality in this compound is highly electrophilic, a consequence of the electron-withdrawing nitrogen atom and the linear geometry of the C=C=N bond system. mdpi.comwikipedia.org This electrophilicity drives nucleophilic addition reactions, which are a cornerstone of ketenimine chemistry. rsc.org A wide array of nucleophiles can add to this central carbon, leading to the formation of a new C-Nu bond and generating various functionalized products upon subsequent workup.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, breaking the C=C pi bond and forming a nitrogen-stabilized carbanion or a related intermediate, which is then typically protonated or quenched with an electrophile. The reactivity can be modulated by the substituents on both the carbon and nitrogen atoms. nih.gov For this compound, the electron-donating nature of the hydroxyphenyl group on the nitrogen may slightly attenuate the electrophilicity of the ketenimine carbon compared to N-aryl groups bearing electron-withdrawing substituents. escholarship.org

Below is a table summarizing potential nucleophilic addition reactions.

| Nucleophile | Reagent Example | Intermediate | Final Product Type |

| Organometallics | Grignard Reagents (RMgX) | Magnesium enamide | Substituted Imine / Ketone (after hydrolysis) |

| Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Aluminum enamide | Secondary Amine |

| Alcohols | Sodium Methoxide (NaOMe) in Methanol | Enol ether anion | Imidate Ester |

| Amines | Diethylamine (Et₂NH) | Aminal anion | Amidine |

| Enolates | Lithium diisopropylamide (LDA) / Ketone | β-imino enolate | β-Imino Ketone |

Ketenimines are highly versatile partners in cycloaddition reactions, with the terminal C=C bond of the ethenylideneamino moiety serving as a reactive component. rsc.org N-aryl ketenimines, such as this compound, have been established as highly reactive aza-dienophiles in [4+2] cycloadditions (aza-Diels-Alder reactions). acs.orgchemrxiv.org These reactions often proceed with high levels of selectivity and are significantly more facile than with corresponding simple imines, an effect attributed to reduced distortion in the transition state. acs.orgchemrxiv.org

In addition to [4+2] cycloadditions, ketenimines can also participate in [2+2] cycloadditions with various partners like alkenes, alkynes, and isocyanates. rsc.orgacs.org The periselectivity ([4+2] vs. [2+2]) can often be controlled by the nature of the reactants and the reaction conditions. For instance, intramolecular cycloadditions of keteniminium ions with tethered alkynes can lead to either [4+2] or [2+2] products depending on the length of the tether. rsc.org

The following table outlines representative cycloaddition reactions.

| Reaction Type | Reactant Partner | Description | Product Class |

| [4+2] Aza-Diels-Alder | Electron-rich Dienes (e.g., 2,3-Dimethyl-1,3-butadiene) | The ketenimine acts as the aza-dienophile, reacting across the C=N bond. | Tetrahydropyridines |

| [4+2] Aza-Diels-Alder | Silyloxyfurans | The ketenimine acts as a highly reactive aza-dienophile, leading to oxygenated pyridone derivatives after spontaneous ring opening. acs.orgchemrxiv.org | Pyridones |

| [2+2] Cycloaddition | Alkenes (e.g., Styrene) | The C=C bond of the ketenimine reacts with the alkene to form a four-membered ring. | Azetidines |

| [2+2] Cycloaddition | Ketenes | Reaction between the C=C bond of the ketenimine and the C=C bond of another ketene. | 2-Iminoazetidin-3-ones |

| [3+2] Cycloaddition | Azides (e.g., Phenyl Azide) | The ketenimine reacts with the azide (B81097), leading to the formation of a five-membered heterocyclic ring after nitrogen extrusion. | Tetrazoles / Triazoles |

The ethenylideneamino moiety possesses two unsaturated bonds, C=C and C=N, both of which are susceptible to hydrogenation and other reduction reactions. The specific outcome of the reduction depends on the reagents and conditions employed.

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can lead to the complete saturation of the moiety. youtube.com This process would reduce the C=C bond to a single bond and the C=N bond to a secondary amine, ultimately converting this compound into 3-(ethylamino)phenol. It is generally challenging to selectively reduce the C=N bond while leaving the C=C bond intact via catalytic hydrogenation, although poisoned catalysts like Lindlar's catalyst might offer some selectivity by preferentially reducing the more reactive vinylidene C=C bond to an alkene. youtube.com

Chemical reducing agents can offer alternative pathways. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce imines to amines. masterorganicchemistry.com These reagents would typically attack the electrophilic carbon of the C=N bond. LiAlH₄, being a stronger reducing agent, would be expected to reduce the imine functionality effectively. The reduction of the vinylidene C=C bond by these reagents is less common but can occur under specific conditions.

The C=N bond of the ethenylideneamino group is susceptible to hydrolysis, a reaction that cleaves the imine back to its constituent amine and a carbonyl compound. masterorganicchemistry.com The hydrolysis is typically catalyzed by acid and is a reversible process. masterorganicchemistry.comchemistrysteps.com The mechanism under acidic conditions begins with the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. chemistrysteps.com Water then acts as a nucleophile, attacking the carbon of the iminium ion to form a carbinolamine intermediate. A series of proton transfers follows, ultimately leading to the elimination of the amine (3-aminophenol) and the formation of a ketone or aldehyde. The equilibrium is driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.com

Transimination is another characteristic reaction of imines, involving the exchange of the N-substituent with another amine. wikipedia.org This equilibrium-driven process is also typically acid- or base-catalyzed. nih.gov In the case of this compound, treatment with a different primary amine (R'-NH₂) could lead to the formation of a new ketenimine and the release of 3-aminophenol (B1664112). The reaction proceeds through nucleophilic attack of the new amine on the imine carbon, followed by a series of proton transfers to form a tetrahedral intermediate, which then collapses by eliminating the original aminophenol. researchgate.net

Derivatization Strategies and Functional Group Transformations for 3 Ethenylideneamino Phenol

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, offering a versatile handle to alter the molecule's polarity, reactivity, and biological interactions.

Esterification and Etherification for Modulating Polarity and Reactivity

Esterification is typically achieved by reacting the phenol (B47542) with acyl chlorides or anhydrides in the presence of a base. This transformation converts the hydrophilic hydroxyl group into a more lipophilic ester group. A variety of ester derivatives can be synthesized, allowing for precise control over the molecule's lipophilicity. For instance, derivatization with perfluorooctanoyl chloride has been used to create phenol derivatives for gas chromatography-mass spectrometry analysis. nih.gov

Etherification is commonly performed via the Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. ambeed.com This method is highly efficient for introducing small alkyl groups. Alternative methods include acid-catalyzed condensation with alcohols, although this is often lower yielding. ambeed.comgoogle.com These modifications can significantly impact the molecule's solubility and metabolic stability.

| Reaction Type | Reagent | Conditions | Expected Product Functional Group |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine (B92270), 0°C to rt | -O-C(O)CH₃ (Acetate Ester) |

| Esterification | Acetic Anhydride | Sodium Acetate, Heat | -O-C(O)CH₃ (Acetate Ester) |

| Etherification | Methyl Iodide | K₂CO₃, Acetone, Reflux | -OCH₃ (Methyl Ether) |

| Etherification | Benzyl Bromide | NaH, THF, 0°C to rt | -OCH₂Ph (Benzyl Ether) |

Formation of Carbohydrate and Peptidic Conjugates

Conjugating 3-(Ethenylideneamino)phenol to carbohydrates or peptides is a sophisticated strategy to enhance its biological properties, such as solubility, targeting, or bioavailability.

Carbohydrate Conjugates (Glycosylation): The formation of glycosidic bonds typically involves reacting the phenol with an activated sugar derivative, such as a glycosyl halide or triflate, under Koenigs-Knorr or related conditions. This results in an O-glycoside, where the phenolic oxygen is linked to the anomeric carbon of the sugar. This modification can drastically increase water solubility and influence the molecule's interaction with biological systems.

Peptidic Conjugates: Peptides can be attached to the phenolic hydroxyl group through an ester linkage. This is generally achieved using standard peptide coupling chemistry, where the carboxylic acid of a peptide (or amino acid) is activated with a coupling reagent (e.g., DCC, HATU) and then reacted with the phenol. This strategy can be employed to create prodrugs or targeted molecules that release the parent phenol upon enzymatic cleavage of the ester bond.

Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups that can further modulate the compound's properties.

Regioselective Halogenation, Nitration, and Sulfonation

Electrophilic aromatic substitution is a cornerstone of aromatic ring functionalization. The regiochemical outcome on this compound is dictated by the combined directing effects of the powerful ortho-, para-directing hydroxyl group and the meta-directing imine group. The strong activating nature of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6).

Halogenation: Phenols are highly activated towards halogenation and can react readily with bromine or chlorine even without a Lewis acid catalyst. byjus.comyoutube.com Reaction with bromine water often leads to polysubstitution, yielding the 2,4,6-tribromo derivative. byjus.com To achieve monosubstitution, milder conditions are necessary, such as using bromine in a less polar solvent like carbon disulfide at low temperatures. youtube.commlsu.ac.in

Nitration: The nitration of phenols is sensitive to reaction conditions. With dilute nitric acid, a mixture of ortho- and para-nitrophenols is typically formed. byjus.commlsu.ac.inijcce.ac.iryoutube.com The use of stronger nitrating agents, like a mixture of concentrated nitric and sulfuric acids, can lead to the formation of dinitro or trinitro products. byjus.comgoogle.com Given the directing effects in this compound, nitration is expected to occur at the C2, C4, and C6 positions.

Sulfonation: Sulfonation of phenols with sulfuric acid is a reversible reaction where the product distribution is temperature-dependent. At lower temperatures, the ortho-isomer is favored kinetically, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in

| Reaction | Reagents & Conditions | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in CS₂, 273K | 2-Bromo- and 4-Bromo-3-(ethenylideneamino)phenol |

| Bromination | Aqueous Br₂ | 2,4,6-Tribromo-3-(ethenylideneamino)phenol |

| Nitration | Dilute HNO₃, 298K | 2-Nitro- and 4-Nitro-3-(ethenylideneamino)phenol |

| Sulfonation | Conc. H₂SO₄, Low Temp. | 2-Hydroxy-3-(ethenylideneamino)benzenesulfonic acid |

| Sulfonation | Conc. H₂SO₄, High Temp. | 4-Hydroxy-5-(ethenylideneamino)benzenesulfonic acid |

Directed Aromatic Metallation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) provides a powerful method for regioselective functionalization that is often complementary to classical electrophilic substitution. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org The phenolic hydroxyl group itself, or more commonly a protected derivative like an O-carbamate, is an excellent DMG. nih.gov

For a derivative of this compound, such as its O-diethylcarbamate, treatment with a strong base like s-butyllithium would lead to deprotonation exclusively at the C2 position, which is ortho to the powerful carbamate (B1207046) DMG. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group with high regiocontrol.

| Step 1: Metalation | Step 2: Electrophile | Installed Functional Group at C2 |

|---|---|---|

| s-BuLi, TMEDA, THF, -78°C | I₂ | -I (Iodo) |

| s-BuLi, TMEDA, THF, -78°C | DMF | -CHO (Formyl) |

| s-BuLi, TMEDA, THF, -78°C | CO₂ | -COOH (Carboxyl) |

| s-BuLi, TMEDA, THF, -78°C | Me₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

Cross-Coupling Reactions at Activated C-X Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).

A halogen can be installed regioselectively via electrophilic halogenation (as described in 6.2.1) or via DoM followed by quenching with an iodine source. Alternatively, the phenolic hydroxyl group itself can be converted into an aryl triflate by reaction with triflic anhydride. This triflate is an excellent leaving group for cross-coupling reactions.

Once the activated C-X bond is in place, various cross-coupling reactions can be performed:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Heck Coupling: Reaction with an alkene to form a C-C double bond.

These reactions provide a modular approach to synthesizing a vast array of complex derivatives from a common halogenated or triflated intermediate of this compound. sci-hub.st

Transformations of the Ethenylideneamino Moiety

The ethenylideneamino group, with its nitrogen atom and carbon-carbon double bond, presents a versatile platform for a variety of chemical modifications. These transformations can be broadly categorized into reduction, reactions at the nitrogen atom, and modifications of the vinyl group.

Reduction to Saturated Amine Derivatives

The reduction of the imine-like functionality within the ethenylideneamino moiety to a saturated secondary amine is a key transformation. This reaction would convert this compound to 3-((ethylamino)methyl)phenol or a related saturated derivative. A variety of reducing agents are known to be effective for similar transformations.

Commonly employed reagents for the reduction of imines include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, also presents a viable and often cleaner alternative. The choice of reagent would depend on the desired reaction conditions and tolerance of other functional groups.

Table 1: Potential Reagents for the Reduction of the Ethenylideneamino Moiety

| Reagent/Catalyst | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | 3-(Ethylamino)phenol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | 3-(Ethylamino)phenol |

Alkylation and Acylation of the Nitrogen Atom

The nitrogen atom of the ethenylideneamino group is expected to be nucleophilic, making it susceptible to alkylation and acylation. These reactions would introduce new carbon-based functional groups, expanding the molecular diversity of the derivatives.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the acid generated.

Acylation: Acylation of the nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction would lead to the formation of N-acyl derivatives, which can alter the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield N-acetyl-3-(ethenylideneamino)phenol.

Olefin Metathesis and Further Transformations of the C=C Bond